![molecular formula C15H33BLi B1592790 Lithium trisiamylborohydride CAS No. 60217-34-7](/img/structure/B1592790.png)
Lithium trisiamylborohydride
Overview
Description
Lithium trisiamylborohydride is a reducing agent that can be prepared from tripentyl boron as a starting material . It has the molecular formula C15H34BLi and a molar mass of 232.18 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: LiB [CH (CH3)CH (CH3)2]3H .
Chemical Reactions Analysis
This compound is known to be a reactant for nucleophilic addition reactions and conjugate reduction-initiated cyclization reactions .
Physical And Chemical Properties Analysis
This compound has a density of 0.903 g/mL at 25 °C . It is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster .
Scientific Research Applications
1. Circadian Rhythm Regulation
Lithium trisiamylborohydride plays a significant role in regulating circadian rhythms. Research has shown that lithium acts as a potent inhibitor of glycogen synthase kinase 3 (GSK3), which is crucial in circadian rhythm regulation in various organisms. Lithium treatment leads to the degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a biological target of therapy (Yin, Wang, Klein, & Lazar, 2006).
2. Neuroprotective Effects
This compound demonstrates neuroprotective effects, particularly in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). It modulates several homeostatic mechanisms like neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are attributed to the inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) by lithium (Forlenza, De-Paula, & Diniz, 2014).
3. Impact on Neurotransmission and Synaptic Plasticity
Lithium has been shown to influence neurotransmission and synaptic plasticity. It reduces excitatory (dopamine and glutamate) neurotransmission while increasing inhibitory (GABA) neurotransmission. This balance is achieved through complex neurotransmitter systems and intracellular pathways, where lithium targets second-messenger systems to modulate neurotransmission. Furthermore, lithium is known to regulate neuronal plasticity by inducing axonal remodeling and increasing the levels of synaptic proteins (Salinas & Hall, 1999).
4. Cellular Pathway Modulation
Research has highlighted lithium's role in modulating various cellular pathways. It is involved in mechanisms like GSK-3β inhibition, impacting neuroprotective, anti-oxidative, and neurotransmission mechanisms. Studies emphasize lithium's influence on higher-order biological systems, including neural circuitry, and its potential to develop predictive models of treatment response and novel drug targets (Malhi & Outhred, 2016).
5. Lithium in Animal Models of Dementia
Animal models have been crucial in understanding lithium's molecular mechanisms. In models of dementia, lithium has been shown to prevent Alzheimer’s-associated amyloid and tau pathologies. This has led to the identification of multiple targets for the development of drugs that harness lithium's neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties (Kerr, Bjedov, & Sofola-Adesakin, 2018).
Mechanism of Action
Target of Action
Lithium trisiamylborohydride is a powerful reducing agent used in organometallic and organic chemistry . It primarily targets a wide range of functional groups, including sterically hindered carbonyls .
Mode of Action
The mode of action of this compound involves its interaction with these functional groups. Similarly, lactones reduce to diols . α,β-Enones undergo 1,4-addition to give lithium enolates . Disulfides reduce to thiols (via thiolates) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily reduction reactions. These reactions lead to various downstream effects, such as the conversion of acid anhydrides to alcohols and carboxylic acids, and the reduction of disulfides to thiols .
Pharmacokinetics
It is known that this compound is a liquid that is typically marketed and used as a tetrahydrofuran (thf) solution . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its formulation and administration method.
Result of Action
The result of this compound’s action is the reduction of various functional groups. This can lead to significant changes in the molecular and cellular structures of the compounds it interacts with .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be reactive with water , suggesting that its action, efficacy, and stability may be affected by the presence of water in its environment. Additionally, it is typically used as a solution in THF , indicating that the solvent may also play a role in its action.
Safety and Hazards
properties
InChI |
InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNICVEIPIESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BLi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407906 | |
Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60217-34-7 | |
Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60217-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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